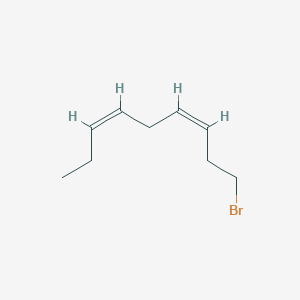
(3Z,6Z)-1-Bromonona-3,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,6Z)-1-Bromonona-3,6-diene is an organic compound characterized by the presence of bromine and two conjugated double bonds in a nine-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-1-Bromonona-3,6-diene typically involves the bromination of nona-3,6-diene. One common method includes the addition of bromine (Br2) to nona-3,6-diene in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions. The reaction is usually monitored by gas chromatography to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,6Z)-1-Bromonona-3,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bonds can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Addition: Bromine (Br2) or hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of nona-3,6-diene-1-ol or nona-3,6-diene-1-amine.
Addition: Formation of 1,2-dibromonona-3,6-diene or nona-3,6-diene-1,2-diol.
Oxidation: Formation of nona-3,6-diene-1,2-epoxide.
Reduction: Formation of nona-3,6-diene.
Applications De Recherche Scientifique
(3Z,6Z)-1-Bromonona-3,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3Z,6Z)-1-Bromonona-3,6-diene involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds can participate in electron transfer reactions, affecting redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,6Z)-1,3,6,9-Tetraenes: Compounds with similar conjugated double bond systems.
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a longer carbon chain and additional double bonds.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another long-chain polyene with similar structural features.
Uniqueness
(3Z,6Z)-1-Bromonona-3,6-diene is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its conjugated double bond system also makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H15Br |
|---|---|
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
(3Z,6Z)-1-bromonona-3,6-diene |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3/b4-3-,7-6- |
Clé InChI |
SREJGOUZLGSTHN-CWWKMNTPSA-N |
SMILES isomérique |
CC/C=C\C/C=C\CCBr |
SMILES canonique |
CCC=CCC=CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
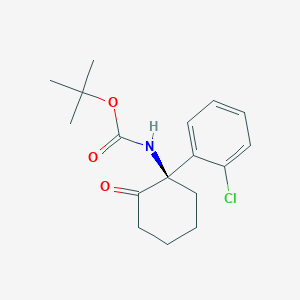
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
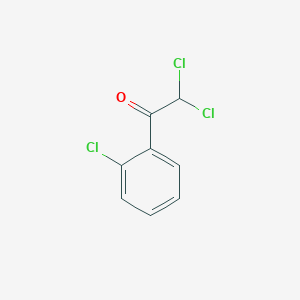
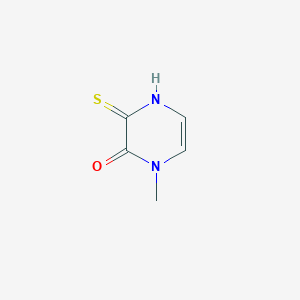
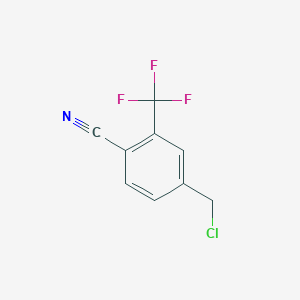
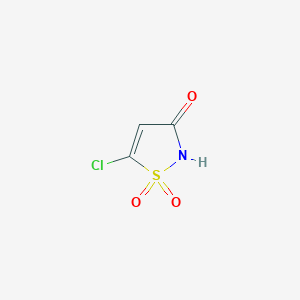
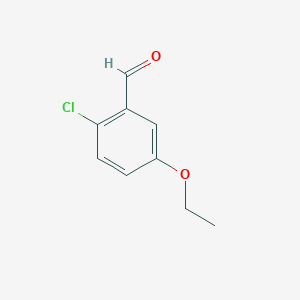
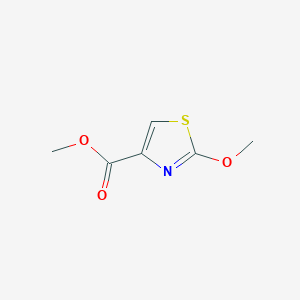
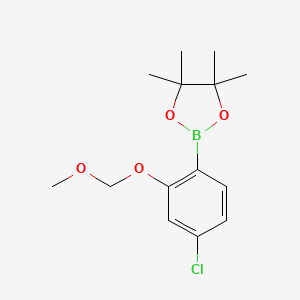
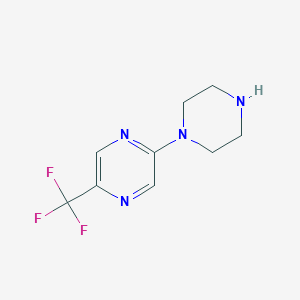
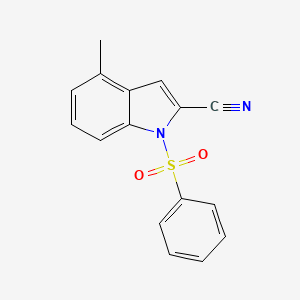
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
